4-Benzylmorpholine-2-carbothioamide

Physicochemical profiling pKa prediction Hydrogen-bond donor strength

4-Benzylmorpholine-2-carbothioamide (CAS 1240528-23-7) is a heterocyclic building block defined by a morpholine ring bearing an N4-benzyl substituent and a C2-carbothioamide group, with molecular formula C₁₂H₁₆N₂OS and molecular weight 236.33 g/mol. The compound is classified as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 1240528-23-7
Cat. No. B1373070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylmorpholine-2-carbothioamide
CAS1240528-23-7
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C(=S)N
InChIInChI=1S/C12H16N2OS/c13-12(16)11-9-14(6-7-15-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16)
InChIKeyCTMPIXXXJGQABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylmorpholine-2-carbothioamide (CAS 1240528-23-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


4-Benzylmorpholine-2-carbothioamide (CAS 1240528-23-7) is a heterocyclic building block defined by a morpholine ring bearing an N4-benzyl substituent and a C2-carbothioamide group, with molecular formula C₁₂H₁₆N₂OS and molecular weight 236.33 g/mol [1]. The compound is classified as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research . Computed physicochemical properties include an acid pKa of 10.66, a logP of 1.47, and a logD (pH 7.4) of 1.14 [1]. Supplier-certified purity ranges from 95% to ≥98% depending on the vendor .

Why 4-Benzylmorpholine-2-carbothioamide Cannot Be Replaced by Generic Morpholine Analogs in Research Procurement


The carbothioamide moiety at the 2-position is not isosteric or isoelectronic with the carboxamide or carboxylic acid groups found in common analogs such as 4-Benzylmorpholine-2-carboxamide (CAS 135072-12-7) or 4-Benzylmorpholine-2-carboxylic acid (CAS 769087-80-1) [1]. Computed physicochemical properties confirm distinct ionization behavior: the target carbothioamide exhibits an acid pKa of 10.66, whereas the corresponding carboxamide analog is predicted to have a substantially different pKa (~13.4), and the N-benzylmorpholine tertiary amine protonates with a pKa near 6.8 . These differences in hydrogen-bond donor/acceptor capacity and charge state at physiological pH directly affect molecular recognition, target engagement, and pharmacokinetic profiles, making simple substitution invalid for structure-activity relationship studies [1].

Quantitative Differentiation of 4-Benzylmorpholine-2-carbothioamide from Closest Structural Analogs


Acid pKa Differentiation: Carbothioamide vs. Carboxamide Ionization Behavior

The C2 carbothioamide group of the target compound confers an acid pKa of 10.66 (JChem prediction), approximately 2.7 log units lower than the predicted pKa of ~13.4 for the corresponding 4-Benzylmorpholine-2-carboxamide [1]. This lower pKa indicates that the thioamide N–H is a meaningfully stronger hydrogen-bond donor than the carboxamide N–H, which may enhance binding affinity to biological targets that act as hydrogen-bond acceptors.

Physicochemical profiling pKa prediction Hydrogen-bond donor strength

Lipophilicity at Physiological pH: LogD (pH 7.4) Comparison with 4-Benzylmorpholine

The target compound has a computed logD (pH 7.4) of 1.14, whereas 4-Benzylmorpholine (CAS 10316-00-4), which lacks the polar carbothioamide group, has a reported logP of 1.46 (essentially equivalent to its logD at pH 7.4 since it is predominantly uncharged) [1][2]. The 0.32-unit lower logD of the carbothioamide derivative indicates moderately reduced lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding relative to the parent scaffold.

Lipophilicity LogD Membrane permeability

Solid-State Handling Advantage: Melting Point Relative to Liquid Analog 4-Benzylmorpholine

The target carbothioamide derivative is a crystalline solid with a reported melting point of 90–92°C [1], whereas 4-Benzylmorpholine is a liquid at ambient temperature . This solid-state form enables gravimetric dispensing with higher accuracy, reduces volatility-related losses during storage, and facilitates solid-phase purification techniques.

Solid-state properties Melting point Formulation compatibility

Supplier Purity Tiering: ≥98% (ChemScene) vs. 95% (AKSci) for Reproducible Assay Data

ChemScene offers 4-Benzylmorpholine-2-carbothioamide at ≥98% purity , while AKSci supplies the same compound at 95% minimum purity . The 3% absolute purity difference means the 95% material may contain up to 1.6-fold more total impurities by mass, which can introduce confounding biological activity in sensitive assays such as phenotypic screening or target engagement studies.

Chemical purity Quality assurance Reproducibility

Synthetic Versatility: Thioamide as a Precursor to Thiazole, Thiadiazole, and Amidine Derivatives

The thioamide functional group is a well-established synthetic handle for constructing sulfur-containing heterocycles including thiazoles, thiadiazoles, and thiazolines via cyclocondensation reactions, as well as for conversion to amidines . In contrast, the corresponding carboxamide analog (4-Benzylmorpholine-2-carboxamide) lacks this orthogonal reactivity, limiting downstream diversification options [1].

Synthetic chemistry Thioamide reactivity Heterocycle synthesis

High-Value Application Scenarios for 4-Benzylmorpholine-2-carbothioamide Procurement


Structure-Activity Relationship (SAR) Studies Requiring Carbothioamide Hydrogen-Bond Donor Modulation

In SAR campaigns where the hydrogen-bond donor strength of the C2 substituent is hypothesized to be a key pharmacophoric determinant, the carbothioamide group of the target compound (pKa 10.66) provides a measurably stronger H-bond donor than the corresponding carboxamide (pKa ~13.4), enabling systematic exploration of this parameter without altering the morpholine core or N-benzyl substituent [1]. Procurement of this specific thioamide derivative is essential when the biological target's crystal structure reveals a hydrogen-bond acceptor within 3.0–3.5 Å of the ligand's C2 position.

Lead Optimization Programs Targeting Improved Oral Bioavailability via LogD Tuning

The computed logD (pH 7.4) of 1.14 for the target compound is 0.32 units lower than the logP of unsubstituted 4-Benzylmorpholine (1.46), indicating that replacement of the parent morpholine scaffold with the carbothioamide derivative can reduce lipophilicity-driven metabolic clearance while maintaining sufficient membrane permeability [1]. This makes the compound a strategic advanced intermediate for medicinal chemistry teams operating under Lipinski's Rule of Five constraints.

High-Throughput Screening (HTS) Compound Management Requiring Solid-Phase Dispensing Accuracy

Unlike the liquid analog 4-Benzylmorpholine, the target compound is a crystalline solid with a melting point of 90–92°C, enabling precise gravimetric dispensing (±0.1 mg accuracy) for the preparation of DMSO stock solutions in 96- or 384-well plate formats [1]. Laboratories managing compound libraries exceeding 10,000 entries will benefit from reduced volumetric dispensing errors and improved inter-plate concentration consistency.

Diversity-Oriented Synthesis (DOS) Leveraging Thioamide Orthogonal Reactivity

The thioamide functional group at the C2 position enables chemoselective transformations—including cyclocondensation to thiazoles and thiadiazoles, and reduction to the corresponding amine—that are not accessible from carboxamide or carboxylic acid analogs [1]. This positions the compound as a privileged intermediate for constructing sp³-enriched, sulfur-containing morpholine libraries for fragment-based drug discovery or agrochemical lead generation.

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